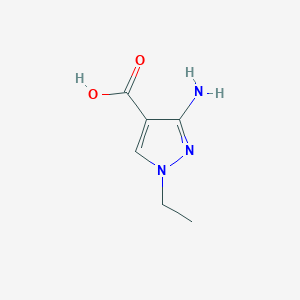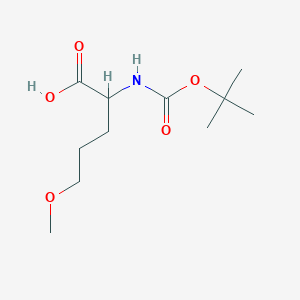
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a novel organic compound, attracting interest due to its complex structure and potential applications in various scientific fields. Its unique structure comprises three core fragments: dihydroisoquinoline, furan, and tolyl-oxalamide. Each of these segments contributes to the compound's multifaceted chemical behavior and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Typically, the synthesis begins with commercially available starting materials. The dihydroisoquinoline moiety can be synthesized via Pomeranz-Fritsch reaction, while the furan ring can be constructed through a Diels-Alder reaction.
Condensation and Coupling: : Subsequent steps involve coupling the furan ring with the dihydroisoquinoline derivative using a reductive amination reaction. The oxalamide functionality is then introduced via a reaction with oxalyl chloride, followed by amine coupling.
Purification: : The final product is purified using standard chromatographic techniques such as HPLC or recrystallization.
Industrial Production Methods
Scaling up for industrial production generally involves optimizing each step for higher yield and purity. Continuous flow synthesis and automated reaction monitoring systems are often employed to ensure consistent quality. The reaction parameters, such as temperature, solvent, and reaction time, are finely tuned to achieve the best possible outcome.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: : The dihydroisoquinoline ring can be reduced under mild conditions to afford more saturated analogs.
Substitution: : Electrophilic and nucleophilic substitutions can occur, especially on the tolyl ring, introducing different functional groups that modify its properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: : Reagents such as alkyl halides and acyl chlorides under basic conditions facilitate substitution reactions.
Major Products Formed
Oxidized derivatives of the furan ring.
Reduced analogs of the dihydroisoquinoline.
Substituted analogs with varied functional groups on the tolyl ring.
科学的研究の応用
Chemistry
In synthetic organic chemistry, the compound is used as a building block for more complex molecules. Its diverse reactivity allows for the synthesis of a wide range of derivatives with potential utility in various chemical contexts.
Biology
The compound has shown promise in preliminary biological studies, particularly as a scaffold for the development of new pharmaceutical agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery.
Medicine
Research is ongoing into its potential as an anti-cancer agent, given its ability to modulate biological pathways involved in cell proliferation and apoptosis. Additionally, it is being studied for its potential neuroprotective effects, which could be useful in treating neurodegenerative diseases.
Industry
In industrial chemistry, this compound could serve as an intermediate in the production of specialty chemicals and materials, offering routes to novel polymers and advanced materials with unique properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets within cells. The dihydroisoquinoline ring can bind to certain receptors, while the furan moiety may engage in pi-stacking interactions with aromatic amino acids in proteins. The oxalamide linkage provides a stable anchor, ensuring that the compound maintains its conformation while interacting with its target.
類似化合物との比較
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-(p-tolyl)oxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide
Uniqueness
Compared to its analogs, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide stands out due to the presence of the furan ring, which imparts unique electronic properties and reactivity. This difference can lead to distinct biological activities and chemical behaviors, offering unique opportunities in drug development and material science.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-10-20(11-9-17)26-24(29)23(28)25-15-21(22-7-4-14-30-22)27-13-12-18-5-2-3-6-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPGILTRBBBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2847115.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)
![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

![(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B2847121.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(methylsulfanyl)benzamide](/img/structure/B2847126.png)
![4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2847129.png)
![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)
